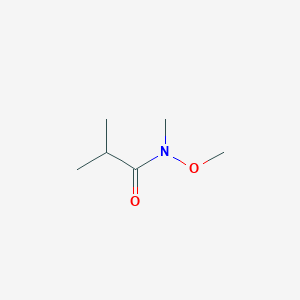

N-Methoxy-N,2-dimethylpropanamide

Overview

Description

N-Methoxy-N,2-dimethylpropanamide: is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is a colorless oil that is soluble in chloroform, dichloromethane, and ethyl acetate . This compound is used as an intermediate in the synthesis of various derivatives, including pteridine derivatives with potential protective effects against Vibrio cholerae infection .

Mechanism of Action

Target of Action

N-Methoxy-N,2-dimethylpropanamide, also known as N-METHOXY-N-METHYLISOBUTYRAMIDE, is primarily used as a ligand in the synthesis of metal complexes . Its primary targets are metal ions, particularly tantalum ions . These ions play a crucial role in the formation of metal complexes that have potential applications in various fields, including the fabrication of thin films .

Mode of Action

The compound interacts with its targets (metal ions) by forming a chelating bond . This interaction results in the formation of stable metal complexes . The two alkyl substituents on the ligands prevent intermolecular interactions, rendering the monomeric metal complexes and improving their stability .

Biochemical Pathways

It’s known that the compound plays a significant role in the metathesis reactions involved in the synthesis of metal complexes . These complexes can potentially be applied as precursors for tantalum oxide thin films .

Pharmacokinetics

Its solubility in chloroform, dcm, and ethyl acetate suggests that it may have good bioavailability .

Result of Action

The primary result of this compound’s action is the formation of stable metal complexes . These complexes have superior thermal characteristics and stability . They could potentially be applied as precursors for tantalum oxide thin films, which have a wide range of applications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature should be at room temperature in a sealed, dry environment to maintain its stability . Furthermore, exposure to air can transform certain complexes into new dimeric structures .

Biochemical Analysis

Biochemical Properties

It is known that this compound is an intermediate in the synthesis of pteridine derivatives Pteridines are involved in various biochemical reactions and interact with a variety of enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that this compound is involved in the synthesis of pteridine derivatives , which can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methoxy-N,2-dimethylpropanamide can be synthesized through metathesis reactions involving tantalum imido complexes and sodium salts of carboxamide ligands . The reaction typically involves the use of sodium methoxide and 2,2-dimethylpropanamide under controlled conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Methoxy-N,2-dimethylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary or secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary or secondary amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Methoxy-N,2-dimethylpropanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pteridine derivatives.

Biology: The compound has potential protective effects against Vibrio cholerae infection.

Medicine: It is explored for its potential therapeutic properties in various medical conditions.

Comparison with Similar Compounds

N-Ethoxy-2,2-dimethylpropanamide: Similar in structure but with an ethoxy group instead of a methoxy group.

N-Methylisobutyramide: Another related compound used in similar synthetic applications.

Uniqueness: N-Methoxy-N,2-dimethylpropanamide is unique due to its specific methoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic routes and applications where other similar compounds may not be as effective .

Biological Activity

N-Methoxy-N,2-dimethylpropanamide, also known as bilastine , is a chemical compound recognized for its significant biological activity, particularly as a histamine H₁ receptor antagonist. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Bilastine is characterized by the molecular formula , featuring a phenyl ring with a chloroacetyl group and an this compound moiety. The unique arrangement of these functional groups contributes to its distinct chemical reactivity and biological activity.

| Structural Feature | Description |

|---|---|

| Phenyl Ring | Substituted with a chloroacetyl group |

| N-Methoxy Group | Enhances solubility and binding properties |

| Dimethylpropanamide Moiety | Contributes to the compound's pharmacological profile |

Bilastine primarily functions by blocking the action of histamine at H₁ receptors, which are implicated in allergic reactions. This antagonistic action helps alleviate symptoms such as sneezing, itching, and runny nose associated with allergic rhinitis and urticaria (hives) .

Furthermore, research indicates that bilastine may possess anti-inflammatory properties . It has been observed to inhibit the release of inflammatory mediators and reduce the migration of inflammatory cells, suggesting a dual mechanism where it not only blocks histamine but also modulates inflammatory responses .

Antihistaminic Activity

Bilastine demonstrates effective antihistaminic activity, comparable to other second-generation antihistamines. Its prolonged action allows for once-daily dosing, making it convenient for patients .

Anti-inflammatory Effects

Preliminary studies suggest that bilastine can reduce inflammation through various pathways:

- Inhibition of cytokine release

- Reduction in leukocyte migration to sites of inflammation

This dual functionality positions bilastine as a potentially valuable treatment option beyond traditional antihistamines .

Case Studies and Research Findings

- Clinical Efficacy in Allergic Rhinitis : A randomized controlled trial involving patients with allergic rhinitis showed that bilastine significantly reduced nasal symptoms compared to placebo. Patients reported improved quality of life and symptom relief within hours of administration .

- Safety Profile : In clinical assessments, bilastine was well-tolerated with minimal side effects. Unlike first-generation antihistamines, it exhibited low sedative effects, making it suitable for daytime use .

- Antiproliferative Effects : Some studies have indicated that compounds structurally similar to bilastine exhibit antiproliferative effects against various cancer cell lines. This suggests potential avenues for further research into bilastine's role in oncology .

Properties

IUPAC Name |

N-methoxy-N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(2)6(8)7(3)9-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWUPFPGLDIOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446309 | |

| Record name | N-Methoxy-N,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113778-69-1 | |

| Record name | N-Methoxy-N,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.